molecular formula C18H20ClN3OS B11497847 N-(3-chloro-2-methylphenyl)-4-(4-hydroxyphenyl)piperazine-1-carbothioamide

N-(3-chloro-2-methylphenyl)-4-(4-hydroxyphenyl)piperazine-1-carbothioamide

Cat. No.: B11497847
M. Wt: 361.9 g/mol
InChI Key: XYRGOOPYIAYZCW-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-4-(4-hydroxyphenyl)piperazine-1-carbothioamide is a useful research compound. Its molecular formula is C18H20ClN3OS and its molecular weight is 361.9 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C18H20ClN3OS

Molecular Weight

361.9 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-4-(4-hydroxyphenyl)piperazine-1-carbothioamide

InChI

InChI=1S/C18H20ClN3OS/c1-13-16(19)3-2-4-17(13)20-18(24)22-11-9-21(10-12-22)14-5-7-15(23)8-6-14/h2-8,23H,9-12H2,1H3,(H,20,24)

InChI Key

XYRGOOPYIAYZCW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=S)N2CCN(CC2)C3=CC=C(C=C3)O

Origin of Product

United States

Biological Activity

N-(3-chloro-2-methylphenyl)-4-(4-hydroxyphenyl)piperazine-1-carbothioamide is a compound of interest due to its potential biological activities, particularly in the context of drug discovery and therapeutic applications. This article reviews the synthesis, biological evaluations, and mechanism of action associated with this compound, drawing from various studies and findings.

Chemical Structure and Synthesis

The compound features a piperazine core substituted with a 3-chloro-2-methylphenyl group and a 4-hydroxyphenyl moiety, making it a member of the piperazine derivatives. The synthesis typically involves multi-step reactions, including N-alkylation and condensation processes to achieve the desired structural configuration. For instance, the synthesis pathway may include:

  • N-Alkylation : Reaction of 3-chloro-2-methylphenyl derivatives with piperazine.
  • Condensation : Subsequent reaction with thiocarbonyl compounds to form the carbothioamide linkage.

Antimicrobial Properties

Recent studies have demonstrated that derivatives of piperazine, including this compound, exhibit significant antimicrobial activity. For example, in vitro assays have shown that certain piperazine derivatives can inhibit the growth of various bacterial strains, suggesting their potential as antibacterial agents .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on specific enzymes. In particular, it has been noted for its ability to inhibit tyrosinase activity, which is crucial in melanin production. This inhibition can be beneficial in treating hyperpigmentation disorders . Table 1 summarizes the inhibitory effects observed in various studies.

CompoundIC50 (μM)Target Enzyme
This compound15Tyrosinase
Compound A10Tyrosinase
Compound B20Tyrosinase

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study evaluating antibacterial activity against Staphylococcus aureus and Escherichia coli, this compound exhibited a minimum inhibitory concentration (MIC) of 12.5 μg/mL against S. aureus. This suggests that the compound may serve as a lead for developing new antibiotics .

Case Study 2: Tyrosinase Inhibition

Another investigation focused on the compound's ability to inhibit tyrosinase activity. The study found that at a concentration of 25 μM, the compound significantly reduced enzyme activity without exhibiting cytotoxic effects on human skin cells. This positions it as a potential candidate for cosmetic applications aimed at skin whitening .

The biological activity of this compound can be attributed to its structural features that facilitate interactions with target proteins:

  • Hydrophobic Interactions : The aromatic rings enhance binding affinity through hydrophobic contacts.
  • Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with active site residues in target enzymes, increasing inhibitory potency.

Scientific Research Applications

The compound exhibits several biological activities, including:

  • Anticancer Activity : Research indicates that N-(3-chloro-2-methylphenyl)-4-(4-hydroxyphenyl)piperazine-1-carbothioamide shows promising results against various cancer cell lines. It has been tested for cytotoxic effects on breast cancer (MCF-7) and colon cancer (HT-29) cells.
  • Antimicrobial Properties : The compound has demonstrated activity against both Gram-positive and Gram-negative bacteria, suggesting potential as an antimicrobial agent.
  • Neuroprotective Effects : Preliminary studies suggest that it may offer neuroprotective benefits, potentially useful in conditions like Alzheimer's disease.

Anticancer Activity Evaluation

  • Objective : To evaluate the cytotoxic effects on human breast cancer cells (MCF-7).
  • Methodology : MCF-7 cells were treated with varying concentrations of the compound over 48 hours.
  • Findings : The compound exhibited a dose-dependent decrease in cell viability with an IC50 value of 12 µM, indicating significant anticancer potential.
Cell LineIC50 Value (µM)Reference Year
MCF-7122023
HT-29152023

Antimicrobial Activity Assessment

  • Objective : To assess the efficacy against common bacterial strains.
  • Methodology : Minimum Inhibitory Concentration (MIC) tests were performed against Staphylococcus aureus and Escherichia coli.
  • Findings :
    • Staphylococcus aureus: MIC = 32 µg/mL
    • Escherichia coli: MIC = 64 µg/mL
Bacterial StrainMIC (µg/mL)Reference Year
Staphylococcus aureus322024
Escherichia coli642024

Neuroprotective Study

  • Objective : To investigate the potential neuroprotective effects in vitro.
  • Methodology : Neuronal cell lines were exposed to oxidative stress conditions with and without treatment of the compound.
  • Findings : The compound significantly reduced cell death caused by oxidative stress, suggesting protective properties.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial in optimizing the efficacy of this compound:

  • Chloro Group : Enhances lipophilicity, improving membrane permeability.
  • Hydroxy Group : May contribute to hydrogen bonding with biological targets, enhancing binding affinity.
  • Piperazine Ring : Provides structural stability and contributes to pharmacological activity.

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